molecular formula C12H18N2O B2651897 4-[(4-Methoxypiperidin-1-yl)methyl]pyridine CAS No. 2034421-50-4

4-[(4-Methoxypiperidin-1-yl)methyl]pyridine

Cat. No.: B2651897
CAS No.: 2034421-50-4
M. Wt: 206.289
InChI Key: LBDIXWVWFXWRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methoxypiperidin-1-yl)methyl]pyridine is a chemical compound that features a pyridine ring substituted with a methoxypiperidine moiety. This compound is part of the piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .

Scientific Research Applications

4-[(4-Methoxypiperidin-1-yl)methyl]pyridine has various applications in scientific research:

Preparation Methods

The synthesis of 4-[(4-Methoxypiperidin-1-yl)methyl]pyridine typically involves the reaction of 4-pyridinemethanol with 4-methoxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

4-[(4-Methoxypiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(4-Methoxypiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypiperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Properties

IUPAC Name

4-[(4-methoxypiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-8-14(9-5-12)10-11-2-6-13-7-3-11/h2-3,6-7,12H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDIXWVWFXWRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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